molecular formula C9H16O3 B2887173 Methyl 2-(3-hydroxycyclohexyl)acetate CAS No. 86576-86-5

Methyl 2-(3-hydroxycyclohexyl)acetate

Cat. No. B2887173
CAS RN: 86576-86-5
M. Wt: 172.224
InChI Key: DERCSYDJGONUOX-UHFFFAOYSA-N
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Description

“Methyl 2-(3-hydroxycyclohexyl)acetate” is a chemical compound with the CAS Number: 86576-86-5 . It has a molecular weight of 172.22 and its IUPAC name is "methyl 2-(3-hydroxycyclohexyl)acetate" . The compound is typically in liquid form .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(3-hydroxycyclohexyl)acetate” is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(3-hydroxycyclohexyl)acetate” is a liquid at room temperature . Its molecular weight is 172.22 , and its molecular formula is C9H16O3 .

Scientific Research Applications

Synthesis and Catalysis

Methyl-substituted hydroxycyclohexenones, which are pivotal in constructing natural products, were synthesized via palladium(II)-catalyzed oxidation and lipase-catalyzed hydrolysis. This process underscores the utility of Methyl 2-(3-hydroxycyclohexyl)acetate derivatives in synthesizing complex molecules with moderate enantiomeric excesses, demonstrating their potential as building blocks in organic synthesis (Meister, Nieger, & Bräse, 2012).

Organic Synthesis Techniques

In another study, the Diels–Alder route was explored for the synthesis of potential trichothecene precursors, showcasing the application of methyl 2-(3-hydroxycyclohexyl)acetate derivatives in the regio- and stereo-selective synthesis of complex organic structures. This method highlights its significance in the total synthesis of intricate molecules, including natural products and potential pharmaceutical compounds (Banks et al., 1981).

Surface Chemistry and Adsorption

The study of the adsorption of oxygenated hydrocarbons on activated carbons revealed insights into the interactions between various hydrocarbons, including derivatives of Methyl 2-(3-hydroxycyclohexyl)acetate, and carbon surfaces. This research is crucial for understanding the physical chemistry of gas adsorption, which has implications for environmental remediation, catalysis, and separation processes (Ghimbeu et al., 2010).

Environmental and Industrial Applications

Furthermore, Methyl 2-(3-hydroxycyclohexyl)acetate derivatives have been applied in the synthesis and improvement of industrial processes. For example, its use in the anthraquinone process for hydrogen peroxide production showcases its potential to enhance industrial chemical processes through the replacement of traditional solvents, leading to increased efficiency and reduced operating costs (Yu Jiankun, 2011).

Safety And Hazards

The safety information available indicates that “Methyl 2-(3-hydroxycyclohexyl)acetate” has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, H335 have been associated with it . These statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .

properties

IUPAC Name

methyl 2-(3-hydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERCSYDJGONUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-hydroxycyclohexyl)acetate

Synthesis routes and methods

Procedure details

(3-Oxo-cyclohexyl)-acetic acid methyl ester (240 mg, 1.39 mmol) was dissolved in 5 ml THF and 5 ml ethanol and cooled to 0-5° C. Sodium borohydride (79 mg, 2.09 mmol) was added and the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was quenched with saturated NaHCO3-solution and extracted three times with ethyl acetate. The organic extracts were washed with brine, dried with sodium sulfate, filtered and evaporated. The crude product (240 mg, 100%) was obtained as a light yellow oil and used without any further purification for the next step.
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
79 mg
Type
reactant
Reaction Step Three
Yield
100%

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